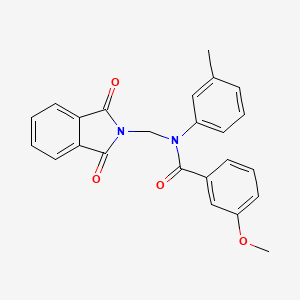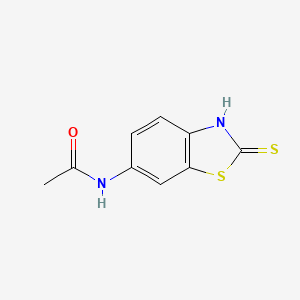
N'-(4-(Allyloxy)benzylidene)isonicotinohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(4-(Allyloxy)benzylidene)isonicotinohydrazide is a chemical compound with the molecular formula C16H15N3O2 It belongs to the class of Schiff bases, which are typically formed by the condensation of primary amines with carbonyl compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(Allyloxy)benzylidene)isonicotinohydrazide typically involves the reaction of isonicotinohydrazide with 4-(allyloxy)benzaldehyde. The reaction is usually carried out in an ethanol solvent with a catalytic amount of glacial acetic acid to facilitate the condensation process . The reaction mixture is refluxed for several hours until the desired product is formed, which is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(4-(Allyloxy)benzylidene)isonicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
N’-(4-(Allyloxy)benzylidene)isonicotinohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
科学的研究の応用
N’-(4-(Allyloxy)benzylidene)isonicotinohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound has potential antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: It is studied for its potential use in treating various diseases due to its biological activity.
作用機序
The mechanism of action of N’-(4-(Allyloxy)benzylidene)isonicotinohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form complexes with metal ions, which can then interact with biological molecules to exert its effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- N’-(4-(Benzyloxy)benzylidene)isonicotinohydrazide
- N’-(2-(Allyloxy)benzylidene)isonicotinohydrazide
- N’-(4-(Dimethylamino)benzylidene)isonicotinohydrazide
Uniqueness
N’-(4-(Allyloxy)benzylidene)isonicotinohydrazide is unique due to its allyloxy functional group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields .
特性
CAS番号 |
101285-05-6 |
|---|---|
分子式 |
C16H15N3O2 |
分子量 |
281.31 g/mol |
IUPAC名 |
N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H15N3O2/c1-2-11-21-15-5-3-13(4-6-15)12-18-19-16(20)14-7-9-17-10-8-14/h2-10,12H,1,11H2,(H,19,20)/b18-12+ |
InChIキー |
RTQCXKRRKRVMOF-LDADJPATSA-N |
異性体SMILES |
C=CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2 |
正規SMILES |
C=CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[di(4-morpholinyl)phosphoryl]-N-(4-methylphenyl)-4-morpholinecarboximidamide](/img/structure/B11971162.png)

![Ethyl 4-({[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetyl}amino)benzoate](/img/structure/B11971175.png)
![2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B11971179.png)


![ethyl (2E)-5-(4-chlorophenyl)-7-methyl-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11971207.png)

![(5Z)-2-(2,4-dichlorophenyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11971220.png)
![(2E)-2-[4-(diethylamino)benzylidene]-N-phenylhydrazinecarboxamide](/img/structure/B11971227.png)
![4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11971228.png)


![Dibenzyl 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11971237.png)
